

"Physical and chemical properties of Quercetin 3-O-(6"-acetyl-glucoside)"

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Compound of Interest

Compound Name:	Quercetin 3-O-(6"-acetyl-glucoside)
Cat. No.:	B190379

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An In-depth Technical Guide to Quercetin 3-O-(6"-acetyl-glucoside)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-O-(6"-acetyl-glucoside) is a naturally occurring flavonoid glycoside, a derivative of the widely studied flavonol, quercetin. This acetylated form of quercetin glucoside has garnered significant scientific interest due to its distinct physicochemical properties and diverse pharmacological activities. The presence of the acetyl group on the glucose moiety can influence its bioavailability and stability, potentially enhancing its therapeutic effects. This technical guide provides a comprehensive overview of the physical and chemical properties of **Quercetin 3-O-(6"-acetyl-glucoside)**, detailed experimental protocols for its analysis, and insights into its biological activities and associated signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Physicochemical Properties

Quercetin 3-O-(6"-acetyl-glucoside) is classified as a flavonoid-3-O-glycoside.[\[1\]](#)[\[2\]](#) It consists of a quercetin aglycone linked to an acetylated glucose molecule at the C3 position.[\[1\]](#)

This structural modification impacts its physical and chemical characteristics.

General Properties

Property	Value	Source(s)
IUPAC Name	3-[(6-O-acetyl- β -D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one	[1]
Synonyms	Quercetin-3-O-(6"-O-acetyl)-beta-D-glucopyranoside	[3]
CAS Number	54542-51-7	[4]
Chemical Formula	$C_{23}H_{22}O_{13}$	[5]
Molecular Weight	506.413 g/mol	[5]
Appearance	Yellow Powder	[6]
Purity (HPLC)	$\geq 85\%$	[4]

Solubility

While specific quantitative solubility data for **Quercetin 3-O-(6"-acetyl-glucoside)** is not readily available in the literature, general solubility information for similar flavonoid glycosides suggests the following:

Solvent	Solubility	Source(s)
Dimethyl Sulfoxide (DMSO)	Soluble	[6]
Methanol	Soluble	[6]
Ethanol	Soluble	[6]
Water	Sparingly soluble	[7]
Ethyl Acetate	Insoluble	[6]
Chloroform	Insoluble	[6]

Note: The glycosidic and acetyl moieties are expected to slightly increase water solubility compared to the aglycone, quercetin.

Spectral Data

Flavonols like **Quercetin 3-O-(6"-acetyl-glucoside)** typically exhibit two main absorption bands in the UV-Vis spectrum.[1]

Band	Wavelength Range (nm)	Associated Structural Feature	Source(s)
Band I	320–385	B-ring cinnamoyl system	[1]
Band II	250–285	A-ring benzoyl system	[1]

Specific maximal absorption wavelengths (λ_{max}) have been reported at 254, 297, and 353 nm. [8]

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Functional Group	Structural Component	Source(s)
~3400 (broad)	O-H stretching	Phenolic and sugar hydroxyl groups	[1]
~1725-1740	C=O stretching	Ester carbonyl of the acetyl group	[1][9]
~1655	C=O stretching	C4-carbonyl of the flavonoid C-ring	[10]
~1600	C=C stretching	Aromatic rings	[1]

Detailed ¹H and ¹³C NMR data for **Quercetin 3-O-(6"-acetyl-glucoside)** is not fully documented in easily accessible literature. However, based on the spectra of similar compounds like quercetin-3-O- β -D-glucopyranoside, the following characteristic signals can be expected. The presence of the acetyl group would cause a downfield shift in the signals of the adjacent protons and carbons of the glucose moiety, particularly at the 6"-position.[1]

¹H NMR (Expected Signals):

- Aromatic protons of the quercetin A and B rings.
- Anomeric proton of the glucose unit (indicative of the β -glycosidic linkage).
- Protons of the glucose moiety, with H-6" protons shifted downfield.
- A singlet corresponding to the methyl protons of the acetyl group.

¹³C NMR (Expected Signals):

- Carbons of the quercetin backbone.
- Carbons of the glucose unit.
- Carbonyl and methyl carbons of the acetyl group.

Mass spectrometry data reveals a pseudomolecular ion [M-H]⁻ at m/z 505.[8]

Experimental Protocols

Extraction and Isolation from Plant Material

Quercetin 3-O-(6"-acetyl-glucoside) can be extracted from various plant sources, including *Solidago canadensis* (Canadian goldenrod) and *Artemisia* species.[\[1\]](#)

Protocol: Maceration and Recrystallization[\[11\]](#)

- Maceration: 200 grams of dried and powdered plant material (e.g., leaves) are macerated with ethanol for 5 days at room temperature.
- Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator.
- Purification: The crude extract is dissolved in hot water and filtered. The filtrate is then subjected to liquid-liquid partitioning with n-hexane and chloroform to remove nonpolar compounds.
- Crystallization: The aqueous phase is allowed to stand for several days to facilitate crystallization. The formed crystals are then collected and recrystallized from a mixture of methanol and ethyl acetate.
- Final Purification: The crystals are further purified by repeated recrystallization with ethanol to yield the pure compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC coupled with a Diode Array Detector (DAD) is a standard method for the identification and quantification of **Quercetin 3-O-(6"-acetyl-glucoside)**.[\[1\]](#)

Protocol: Reversed-Phase HPLC-DAD[\[12\]](#)

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient elution is typically used, consisting of:

- Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or 1.5% acetic acid).
- Solvent B: Acetonitrile or methanol.
- Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over time to elute compounds with increasing hydrophobicity.
- Flow Rate: 1.0 mL/min.
- Detection: Diode Array Detector monitoring at multiple wavelengths, including the characteristic λ_{max} of flavonols (e.g., 254 nm and 354 nm).
- Identification: The compound is identified by comparing its retention time and UV-Vis spectrum with that of a pure standard.

Antioxidant Activity Assays

The antioxidant potential of **Quercetin 3-O-(6"-acetyl-glucoside)** can be evaluated using various in vitro assays.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[13]

- A stock solution of the compound is prepared in a suitable solvent (e.g., methanol).
- A fresh solution of DPPH radical in methanol (e.g., 0.1 mM) is prepared.
- Different concentrations of the sample solution are mixed with the DPPH solution in a 96-well plate.
- The mixture is incubated in the dark at room temperature for 30 minutes.
- The absorbance is measured at 517 nm using a microplate reader.
- The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$ where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture.

- The IC_{50} value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

Biological Activities and Signaling Pathways

Quercetin 3-O-(6"-acetyl-glucoside) exhibits a range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects.[\[1\]](#)

Antioxidant and Anti-inflammatory Activity

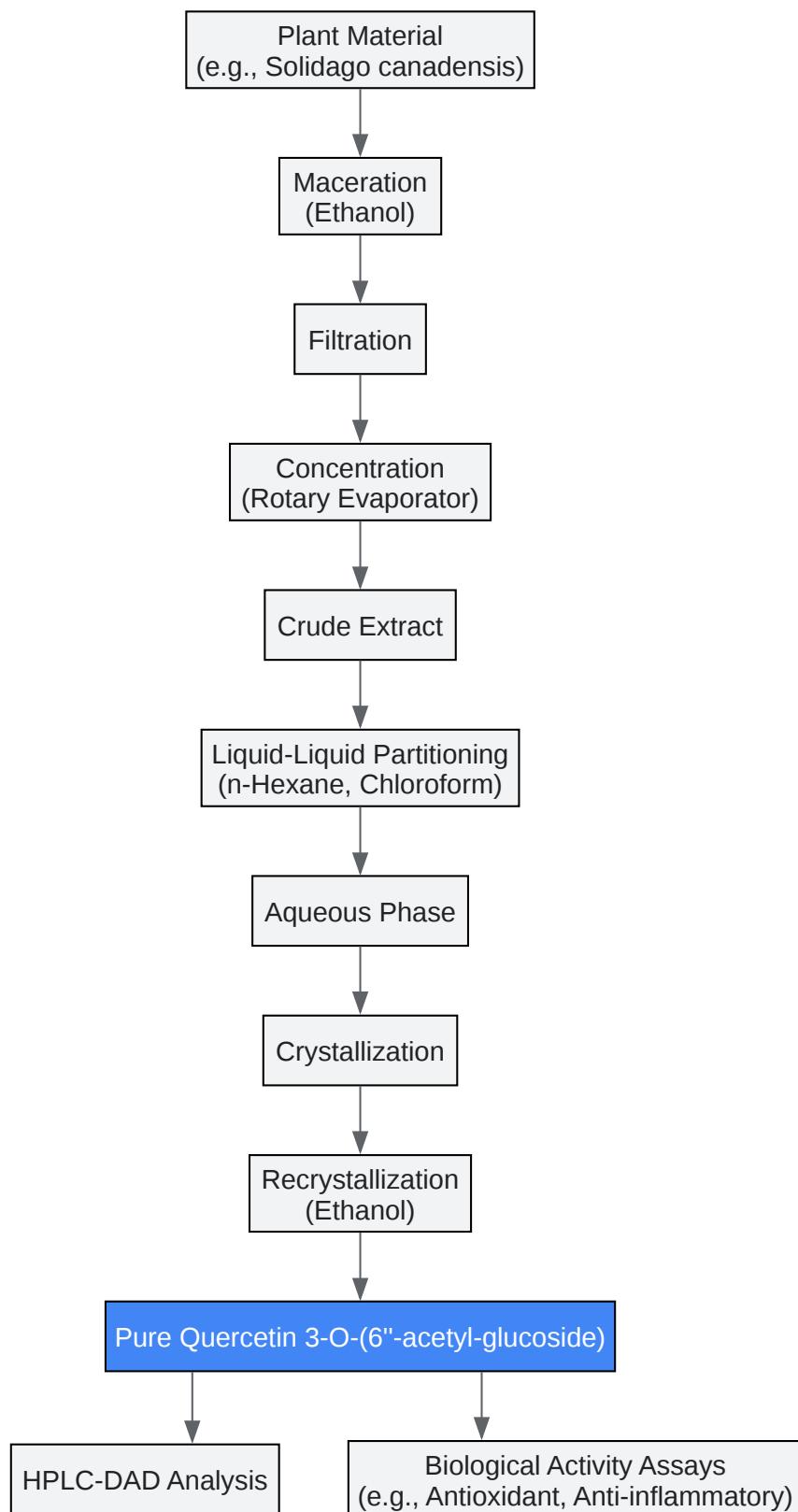
Like its parent compound, quercetin, this glycoside is a potent antioxidant. It can neutralize reactive oxygen species (ROS) and enhance the levels of endogenous antioxidants such as glutathione (GSH).[\[1\]](#) Its anti-inflammatory properties are linked to the downregulation of pro-inflammatory markers.[\[1\]](#) This is often mediated through the inhibition of key signaling pathways like NF- κ B and MAPKs.[\[9\]](#)[\[14\]](#)

Enzyme Inhibition

This compound has been shown to be a moderate inhibitor of α -glucosidase and α -amylase, enzymes involved in carbohydrate digestion, suggesting a potential role in managing blood glucose levels.[\[1\]](#)

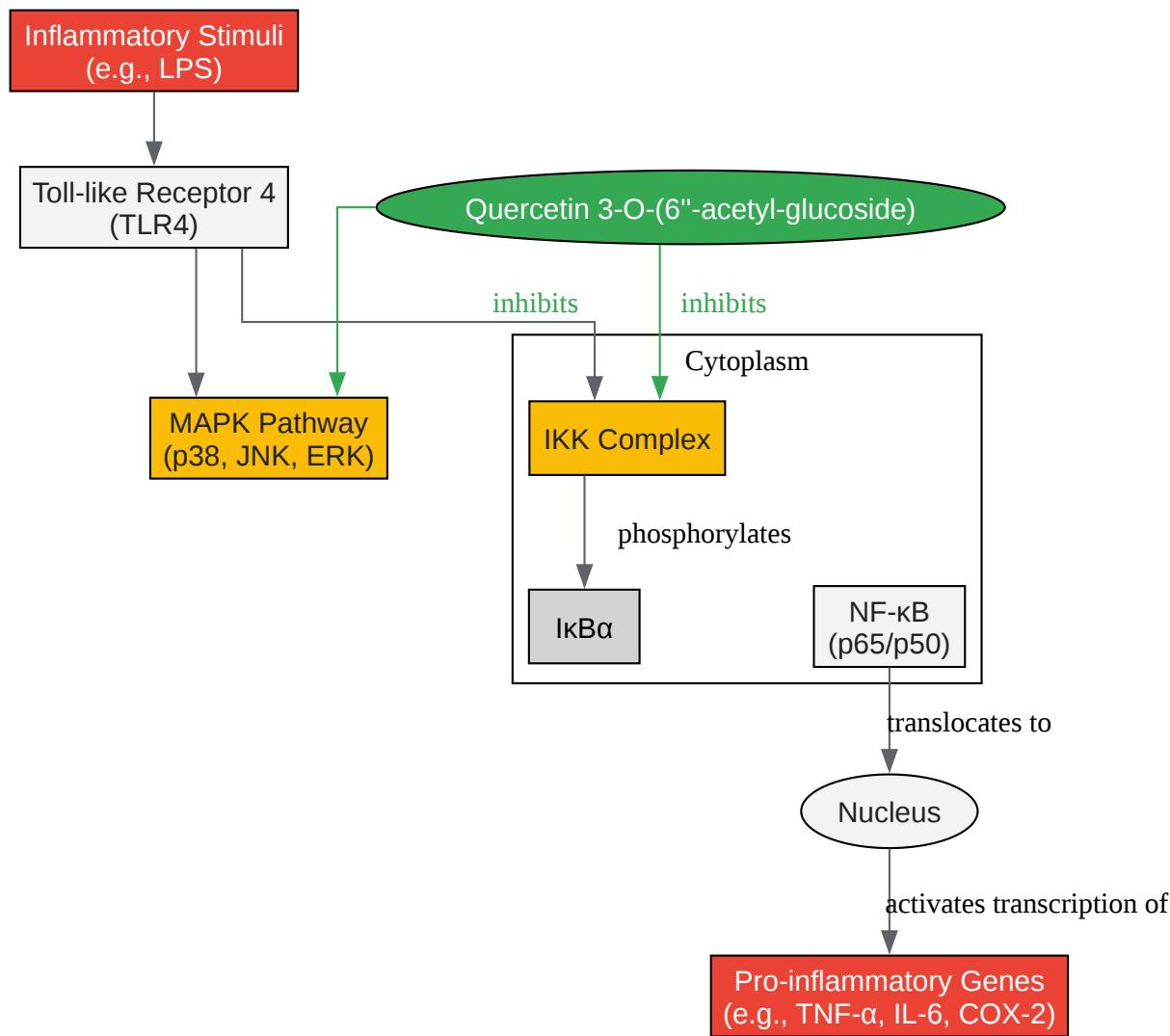
Visualizations

Experimental Workflow: Extraction and Analysis

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Caption: Workflow for extraction and analysis.

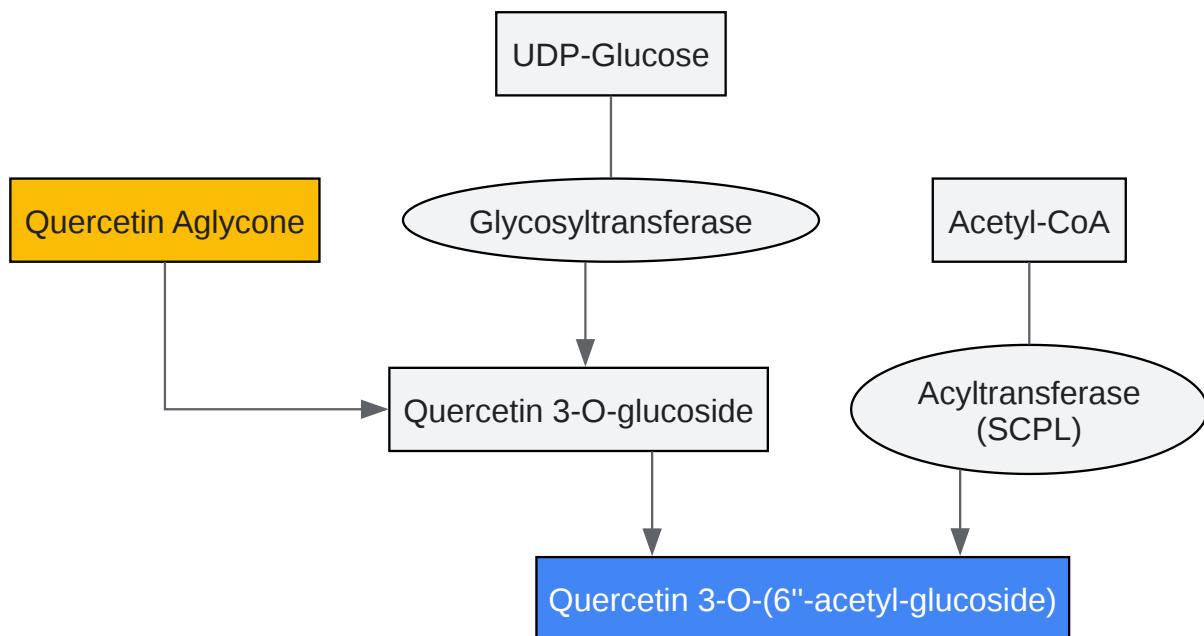
Signaling Pathway: Anti-inflammatory Action



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Caption: Inhibition of inflammatory pathways.

Biosynthesis Pathway



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Caption: Biosynthesis of the target compound.

Conclusion

Quercetin 3-O-(6''-acetyl-glucoside) is a promising natural compound with a range of interesting biological activities. Its physicochemical properties, influenced by the acetylated glycoside moiety, distinguish it from other quercetin derivatives. The experimental protocols outlined in this guide provide a framework for its extraction, identification, and functional characterization. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential applications in the development of novel therapeutic agents. The provided visualizations of experimental workflows and signaling pathways offer a clear and concise summary of the current understanding of this compound.

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